![molecular formula C19H28N2O2 B3001606 tert-butyl ((3aS,6aR)-2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate CAS No. 1822315-92-3](/img/structure/B3001606.png)
tert-butyl ((3aS,6aR)-2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound tert-butyl ((3aS,6aR)-2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate is a structurally complex molecule that is likely to be an intermediate or a product in synthetic organic chemistry. While the specific compound is not directly mentioned in the provided papers, similar tert-butyl carbamate compounds are frequently used in the synthesis of pharmaceuticals and other biologically active molecules due to their ability to introduce protection for amines and to serve as intermediates in various synthetic pathways.
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives often involves the protection of amines, as seen in the synthesis of various pyrrolidine and cyclohexyl carbamate derivatives . For example, the synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy is described, which involves a catalytic asymmetric reduction, amine displacement, and conjugate addition of a hindered secondary amine to acrylonitrile . Similarly, an iodolactamization is a key step in the enantioselective synthesis of a benzyl cyclohexyl carbamate derivative . These methods could potentially be adapted for the synthesis of tert-butyl ((3aS,6aR)-2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives is often confirmed using spectroscopic methods and X-ray crystallography . For instance, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was determined, providing insights into the conformation and intermolecular interactions of the molecule . These techniques would be essential in analyzing the molecular structure of tert-butyl ((3aS,6aR)-2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate.
Chemical Reactions Analysis
Tert-butyl carbamate derivatives can participate in various chemical reactions, including cyclizations, cyclopropanations, and transformations involving the tert-butyl group . For example, silver-catalyzed π-cyclizations of tert-butyl 3-oxopent-4-ynoates can lead to the formation of hydroxypyrone or pulvinone derivatives . The tert-butyl group can also be involved in cyclopropanation reactions, as seen in the synthesis of a cyclopropylamino carbamate derivative . These reactions could be relevant to the chemical reactivity of tert-butyl ((3aS,6aR)-2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of tert-butyl groups can increase steric bulk and affect the compound's reactivity and solubility . The crystal structure and hydrogen bonding patterns can also provide information about the compound's solid-state properties . These properties would need to be characterized for tert-butyl ((3aS,6aR)-2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate to understand its behavior in different environments and its suitability for further synthetic applications.
Scientific Research Applications
Enantioselective Synthesis of Carbocyclic Analogues
tert-butyl ((3aS,6aR)-2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate is a key intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its structural characterization confirms the relative substitution of the cyclopentane ring, essential for creating these analogues (Ober et al., 2004).
Preparation in Organic Synthesis
This compound is involved in the preparation and Diels‐Alder reaction of 2‐Amido substituted furans, demonstrating its utility in organic synthesis processes (Padwa et al., 2003).
Scalable Synthesis for Pharmacological Activities
An efficient and scalable synthesis process for this compound has been developed, highlighting its significance as an essential pharmacophore for diverse pharmacological activities. The process is cost-effective, high yielding, and commercially viable, indicating its potential in large-scale pharmaceutical applications (Bahekar et al., 2017).
Role in Crystal Structures and Hydrogen Bonding
The compound forms part of isomorphous crystal structures, exhibiting unique hydrogen and halogen bonds. This highlights its role in forming structured compounds with specific bonding characteristics, crucial for various chemical applications (Baillargeon et al., 2017).
Utility in Constructing Bicycles and Heterocyclic Derivatives
The compound is used in the synthesis of hexahydrocyclopentapyrrolone derivatives, a class of bicycles, and in constructing various heterocyclic derivatives. This underlines its versatility in synthesizing complex organic structures (Brugier et al., 2001).
Photophysical and Biological Studies
Pyrrole derivatives, including those synthesized from this compound, have been used in photophysical and biological studies, such as in bio-analytical imaging. This application demonstrates its potential in advanced scientific research areas (Mondal et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
tert-butyl N-[(3aS,6aR)-2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-19(2,3)23-18(22)20-17-10-9-15-12-21(13-16(15)17)11-14-7-5-4-6-8-14/h4-8,15-17H,9-13H2,1-3H3,(H,20,22)/t15-,16+,17?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQGMWPJTZZKGJ-RTKIROINSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2C1CN(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1CC[C@@H]2[C@H]1CN(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.